An In-depth Technical Guide to 1,3-Dichloro-2,4,6-trifluorobenzene
An In-depth Technical Guide to 1,3-Dichloro-2,4,6-trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloro-2,4,6-trifluorobenzene is a halogenated aromatic compound of significant interest in synthetic chemistry. Its utility stems from a unique substitution pattern that imparts distinct chemical properties, making it a valuable building block for advanced materials and complex organic molecules. The presence of both chlorine and fluorine atoms on the benzene ring creates an electron-deficient aromatic system, predisposing it to specific reaction pathways and offering multiple points for chemical modification. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its relevance in the fields of pharmaceutical and agrochemical development. The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, binding affinity, and bioavailability. As such, understanding the chemistry of key fluorinated intermediates like 1,3-dichloro-2,4,6-trifluorobenzene is paramount for innovation in these areas.
Chemical Identity and Physical Properties
Correctly identifying a chemical compound is the foundation of safe and effective research. The primary identifier for 1,3-Dichloro-2,4,6-trifluorobenzene is its CAS (Chemical Abstracts Service) number.
| Identifier | Value | Source |
| CAS Number | 2368-53-8 | [1][2][3][4] |
| Molecular Formula | C₆HCl₂F₃ | [1][3] |
| Molecular Weight | 200.97 g/mol | [1][3] |
| Appearance | Colorless to light orange/yellow clear liquid | [1] |
The physical properties of a compound dictate its handling, storage, and behavior in various reaction conditions.
| Property | Value | Source |
| Density | 1.5970 to 1.6010 g/cm³ (at 20°C) | [1] |
| Boiling Point | 172 - 173 °C | |
| Melting Point | Information not consistently available in cited literature. | |
| Vapor Pressure | 2.95 mmHg at 25°C | [3] |
| Refractive Index (n20D) | 1.49 | [1] |
| Solubility | Insoluble in water. Soluble in many organic solvents. | [5][6] |
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : A single signal (singlet or narrowly split multiplet due to coupling with fluorine) would be expected for the lone aromatic proton.
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¹³C NMR : Six distinct signals would be anticipated in the aromatic region, with their chemical shifts and splitting patterns dictated by the attached halogens (C-Cl and C-F bonds).
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¹⁹F NMR : Three distinct signals would be expected, with chemical shifts characteristic of aromatic C-F bonds.[7][8] The coupling patterns between the fluorine atoms would provide valuable structural information.
-
-
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) would be a key identifying feature.
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Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for C-H stretching in the aromatic region, C=C stretching of the benzene ring, and strong absorptions corresponding to C-F and C-Cl bonds.
Synthesis of 1,3-Dichloro-2,4,6-trifluorobenzene
The synthesis of polychlorofluorobenzenes often involves halogen exchange reactions or the direct halogenation of appropriately substituted precursors. A common strategy is the fluorination of polychlorinated benzenes.
A patented method for the preparation of 1,3-dichloro-2,4,6-trifluorobenzene involves the fluorination of 1,2,3,5-tetrachlorobenzene. While the full, detailed protocol from the patent (CN114163296B) is not publicly available in English, the general transformation highlights a key synthetic approach.
Conceptual Experimental Protocol: Fluorination of a Polychlorinated Benzene
Causality: This method relies on the principle of halogen exchange (Halex) reaction, where chlorine atoms on an aromatic ring are substituted by fluorine atoms. This is often achieved using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) at high temperatures, frequently in a polar aprotic solvent such as sulfolane or dimethylformamide (DMF) to enhance the nucleophilicity of the fluoride ion. A phase-transfer catalyst may also be employed to facilitate the reaction.
Step-by-Step Methodology:
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Reactor Setup : A high-pressure autoclave reactor equipped with a mechanical stirrer, thermocouple, and pressure gauge is charged with the starting material (e.g., 1,2,3,5-tetrachlorobenzene), a spray-dried fluoride salt (e.g., potassium fluoride), and a high-boiling polar aprotic solvent (e.g., sulfolane).
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Inert Atmosphere : The reactor is sealed and purged with an inert gas, such as nitrogen, to remove air and moisture, which can interfere with the reaction.
-
Reaction Conditions : The mixture is heated to a high temperature (e.g., 200-250°C) and stirred vigorously for several hours. The progress of the reaction is monitored by gas chromatography (GC) by analyzing aliquots of the reaction mixture.
-
Workup : After cooling, the reaction mixture is filtered to remove inorganic salts. The product is then isolated from the solvent, typically by distillation.
-
Purification : The crude product is purified by fractional distillation under reduced pressure to yield 1,3-dichloro-2,4,6-trifluorobenzene of high purity.
Logical Flow of Synthesis
Caption: A generalized workflow for the synthesis of 1,3-dichloro-2,4,6-trifluorobenzene.
Chemical Reactivity and Applications
The reactivity of 1,3-dichloro-2,4,6-trifluorobenzene is dominated by the electron-deficient nature of its aromatic ring. The strongly electron-withdrawing fluorine and chlorine atoms make the ring susceptible to nucleophilic aromatic substitution (SNAr) .
Nucleophilic Aromatic Substitution (SNAr)
In contrast to electron-rich benzene, which undergoes electrophilic substitution, the halogenated benzene ring of the title compound is electrophilic and reacts with nucleophiles. The fluorine atoms are generally more susceptible to displacement than chlorine atoms in SNAr reactions.
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Mechanism : The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (a halide ion) is eliminated, restoring the aromaticity of the ring.
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Regioselectivity : The positions of the electron-withdrawing groups are crucial for stabilizing the negative charge in the Meisenheimer intermediate. Nucleophilic attack is favored at positions ortho and para to the electron-withdrawing substituents. In 1,3-dichloro-2,4,6-trifluorobenzene, all halogen substituents contribute to the electron deficiency of the ring, making it highly reactive towards strong nucleophiles.
-
Common Nucleophiles : A variety of nucleophiles can be used to displace the halogens, including:
Reactivity Profile
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
Applications in Drug Development and Agrochemicals
The ability to selectively introduce different functional groups onto the 1,3-dichloro-2,4,6-trifluorobenzene scaffold makes it a versatile intermediate in the synthesis of complex, biologically active molecules.
-
Pharmaceuticals : While a direct synthesis of a marketed drug from this specific starting material is not prominently documented in public literature, its structural motifs are found in various pharmacologically active compounds. For instance, the synthesis of the PDE4 inhibitor Roflumilast involves a 3,5-dichloropyridin-4-yl amine moiety, highlighting the importance of polychlorinated heteroaromatic and aromatic building blocks in drug synthesis.[14][15][16][17][18] The introduction of an amine via SNAr on a scaffold like 1,3-dichloro-2,4,6-trifluorobenzene would be a key step in building up such complex molecules.
-
Agrochemicals : This compound is also a precursor in the synthesis of herbicides and fungicides. For example, the herbicide Fluazifop contains a substituted pyridine ring derived from precursors like 2-chloro-5-trifluoromethyl pyridine.[1][5][19][20][21] The synthesis of such agrochemicals often relies on the sequential, controlled substitution of halogens on an aromatic or heteroaromatic core.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling 1,3-dichloro-2,4,6-trifluorobenzene.
| Hazard Class | GHS Pictogram | Hazard Statements |
| Skin Irritation | GHS07 | H315: Causes skin irritation. |
| Eye Irritation | GHS07 | H319: Causes serious eye irritation. |
Source: ChemicalBook Safety Data Sheet
Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Skin Protection : Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.
-
Respiratory Protection : Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, use a certified respirator.
First Aid Measures
-
In case of eye contact : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
If inhaled : Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.
-
If swallowed : Do NOT induce vomiting. Rinse mouth with water. Get medical attention.
Storage and Disposal
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal : Dispose of contents/container in accordance with local, regional, national, and international regulations.
Conclusion
1,3-Dichloro-2,4,6-trifluorobenzene is a valuable and reactive chemical intermediate. Its electron-deficient aromatic ring, a consequence of its polychlorinated and polyfluorinated nature, governs its reactivity, making it an ideal substrate for nucleophilic aromatic substitution reactions. This reactivity allows for the controlled, sequential introduction of various functional groups, a critical strategy in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. While detailed experimental protocols and specific spectroscopic data are not always readily available in public-facing literature, an understanding of its fundamental properties and chemical principles enables its effective and safe use in research and development.
References
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Cheméo. (n.d.). Chemical Properties of 1,3-Dichloro-2,4,6-trifluorobenzene (CAS 2368-53-8). Retrieved from [Link]
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Fluazifop. (n.d.). In Wikipedia. Retrieved from [Link]
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PubChem. (n.d.). 1,3,5-Trichloro-2,4,6-trifluorobenzene. Retrieved from [Link]
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ResearchGate. (2018). Synthesis and molecular docking of new roflumilast analogues as preferential-selective potent PDE-4B inhibitors with improved pharmacokinetic profile. Retrieved from [Link]
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ResearchGate. (2024). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). Retrieved from [Link]
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Save My Exams. (2024). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. Retrieved from [Link]
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Semantic Scholar. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
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Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]
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UCSB NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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Chemguide. (n.d.). MULTIPLE NUCLEOPHILIC SUBSTITUTION IN THE REACTION BETWEEN HALOGENOALKANES AND AMMONIA. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]
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